(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine

Description

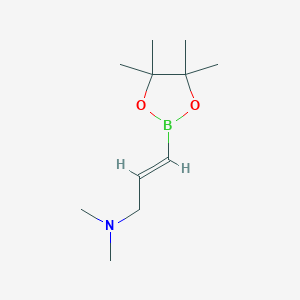

(E)-N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is a boronic ester-containing enamine derivative characterized by its (E)-configured propenamine backbone. The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group attached to the β-position of the enamine, with dimethylamine substituents at the terminal nitrogen. This structure confers unique reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, due to the boronate’s ability to transfer the organic moiety to transition metal catalysts .

Properties

Molecular Formula |

C11H22BNO2 |

|---|---|

Molecular Weight |

211.11 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-8H,9H2,1-6H3/b8-7+ |

InChI Key |

UJSRLOVNMFLVSL-BQYQJAHWSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CN(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate alkyne and boronic ester.

Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is often employed. This reaction is carried out under an inert atmosphere, typically using a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The boron-containing ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce different amine derivatives.

Scientific Research Applications

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine and analogous compounds:

Reactivity and Stability

- Pyridyl-linked derivatives () exhibit reduced electron density due to the pyridine ring’s electron-withdrawing nature, altering their cross-coupling efficiency .

- Steric Effects : Cyclohexene-based analogs () introduce steric hindrance around the boron center, which may reduce reaction rates in Suzuki couplings compared to the less hindered propenamine structure .

- Thermal Stability : The compound in demonstrated a melting point of 170–173°C, suggesting higher thermal stability than liquid-phase analogs like N,N-diethyl-5-(dioxaborolan-2-yl)pyridin-3-amine (), which is likely stored at room temperature .

Biological Activity

(E)-N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane ring and a dimethylamino group attached to a propene chain. The presence of the boron atom in the dioxaborolane structure enhances its reactivity and potential interactions with biological targets.

Molecular Formula

- Molecular Formula : C15H21BNO2

- Molecular Weight : 261.17 g/mol

The biological activity of this compound primarily involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and molecular sensors .

1. Inhibition of Kinases

Recent studies indicate that compounds similar to this compound exhibit significant inhibitory activity against dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurodegenerative diseases such as Alzheimer's disease and Down syndrome due to its role in neuronal differentiation and proliferation .

Table 1: DYRK1A Inhibition Data

| Compound | IC50 (nM) | Selectivity Score |

|---|---|---|

| Compound 11 | 76 | High |

| Compound 6b | 186 | Moderate |

| (E)-N,N-Dimethyl... | TBD | TBD |

2. Anticancer Activity

The ability of this compound to modulate kinase activity suggests potential applications in oncology. Inhibition of DYRK1A has been linked to reduced proliferation of cancer cells and improved outcomes in models of cancer treatment .

Case Studies

Several case studies highlight the efficacy of boronic acid derivatives in medicinal chemistry:

- Neurodegenerative Disease Models : In animal models for Alzheimer's disease, compounds structurally related to this compound demonstrated a reduction in amyloid plaque formation when used as DYRK1A inhibitors.

- Diabetes Treatment : Research has shown that inhibition of DYRK1A can enhance insulin secretion from pancreatic beta-cells. This suggests a potential therapeutic pathway for diabetes management through compounds like (E)-N,N-dimethyl... .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.